molecular formula C23H28O4 B1589234 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman CAS No. 40278-59-9

6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman

Cat. No.: B1589234
CAS No.: 40278-59-9
M. Wt: 368.5 g/mol
InChI Key: HPPJCHQXOCLCJJ-UHFFFAOYSA-N
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Safety and Hazards

The compound is classified as potentially harmful and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and not breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

The synthesis of 6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman involves several steps. One common method includes the reaction of appropriate precursors under controlled conditions to form the spirobichroman structure. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

IUPAC Name

4,4,4',4',7,7'-hexamethyl-2,2'-spirobi[3H-chromene]-6,6'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-13-7-19-15(9-17(13)24)21(3,4)11-23(26-19)12-22(5,6)16-10-18(25)14(2)8-20(16)27-23/h7-10,24-25H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPJCHQXOCLCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(CC3(O2)CC(C4=C(O3)C=C(C(=C4)O)C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449019
Record name 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40278-59-9
Record name 3,3′,4,4′-Tetrahydro-4,4,4′,4′,7,7′-hexamethyl-2,2′-spirobi[2H-1-benzopyran]-6,6′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40278-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-spirobi(6-hydroxy-4,4,7-trimethylchromane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
Reactant of Route 2
6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
Reactant of Route 3
6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
Reactant of Route 4
6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
Reactant of Route 5
6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
Reactant of Route 6
6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
Customer
Q & A

Q1: What are the key structural features of 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman and how do they influence its applications?

A1: this compound is characterized by:

  • Two phenolic hydroxyl groups: These groups are highly reactive and serve as anchor points for further chemical modifications. They can react with various electrophiles, enabling the synthesis of diverse monomers for polymer production [, , ].
  • Spirobicroman structure: This rigid, three-dimensional structure contributes to the excellent thermal stability and mechanical properties observed in polymers derived from this compound [, , ].
  • Ether linkages: The presence of ether linkages in the spirobichroman structure enhances the solubility and processability of the resulting polymers [, , ].

Q2: How is this compound used in the synthesis of polyimides?

A2: this compound serves as a precursor to diamines and dianhydrides, which are essential monomers for polyimide synthesis.

    Q3: What are the potential advantages of incorporating the this compound unit into polymers?

    A3: Incorporating this unit into polymers offers several potential benefits:

    • Enhanced thermal stability: The rigid spirobichroman structure contributes to high glass transition temperatures and good thermal stability, making these polymers suitable for high-temperature applications [, , ].
    • Improved solubility: The presence of ether linkages within the spirobichroman unit enhances solubility in organic solvents, facilitating polymer processing and film formation [, , ].
    • Good mechanical properties: Polymers containing this unit exhibit good mechanical strength, flexibility, and toughness, making them suitable for various structural applications [, ].

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